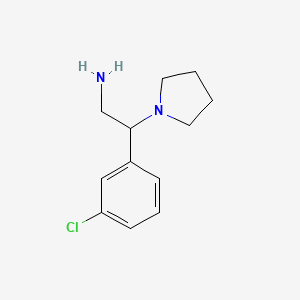

2-(3-Chlorophenyl)-2-pyrrolidin-1-ylethanamine

Descripción

2-(3-Chlorophenyl)-2-pyrrolidin-1-ylethanamine (CAS 866781-98-8) is a tertiary amine derivative featuring a 3-chlorophenyl group attached to a pyrrolidine-substituted ethanamine backbone. Its molecular formula is C₁₂H₁₅ClN₂, and its InChIKey is NFMPRFYCRUFTNS-UHFFFAOYSA-N . The compound is commercially available through eight suppliers, indicating its relevance in pharmaceutical or chemical research .

Propiedades

IUPAC Name |

2-(3-chlorophenyl)-2-pyrrolidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c13-11-5-3-4-10(8-11)12(9-14)15-6-1-2-7-15/h3-5,8,12H,1-2,6-7,9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMPRFYCRUFTNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CN)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586424 | |

| Record name | 2-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866781-98-8 | |

| Record name | 2-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Stepwise Procedure:

Synthesis of 2-(3-chlorophenyl)succinic acid

Prepared according to classical methods (e.g., Miller and Long), this intermediate contains the chlorophenyl group attached to a succinic acid backbone.Cyclocondensation with aminoacetic acid

The succinic acid derivative undergoes cyclocondensation with aminoacetic acid to yield 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl acetic acid intermediate.Coupling with pyrrolidine or substituted amines

The intermediate is then coupled with pyrrolidine or its analogs using carbonyldiimidazole (CDI) as a coupling agent in dry N,N-dimethylformamide (DMF) at room temperature for 24 hours.Purification

The resulting product is crystallized from 2-propanol, yielding racemic mixtures with yields ranging from 22% to 45%. Purity is confirmed by thin layer chromatography (TLC), high-performance liquid chromatography (HPLC), and spectral analyses (1H NMR, 13C NMR, LC/MS).

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| 1 | Starting from 2-(3-chlorophenyl)succinic acid | Intermediate prepared | Classical literature method |

| 2 | Cyclocondensation with aminoacetic acid | Pyrrolidinyl dioxo intermediate | Efficient cyclization |

| 3 | Coupling with pyrrolidine + CDI in DMF, RT, 24h | Final amine product, 22-45% yield | Racemic mixture, high purity |

| 4 | Crystallization from 2-propanol | Isolated pure compound | Confirmed by TLC, HPLC, NMR |

Alternative Synthetic Routes and Catalytic Methods

Other synthetic routes involve:

- Reductive amination of 3-chlorophenylacetaldehyde with pyrrolidine in the presence of catalytic hydrogenation (Pd/C, H2 atmosphere) to directly form the target ethanamine.

- Nucleophilic substitution using 2-(3-chlorophenyl)ethyl halides with pyrrolidine under basic conditions.

- Pd-catalyzed cross-coupling reactions for assembling complex chlorophenyl-pyrrolidine frameworks, often employing Pd(PPh3)4 and bases such as Na2CO3 in solvents like dioxane or DMF at elevated temperatures (100–120 °C).

These methods provide flexibility in introducing various substituents and improving yields or selectivity.

Research Findings and Optimization Notes

- The coupling reaction using carbonyldiimidazole (CDI) in DMF is mild and effective for amide bond formation between the chlorophenyl-containing intermediate and pyrrolidine, avoiding harsh conditions that could decompose sensitive groups.

- Yields vary due to steric and electronic effects of the chlorophenyl substituent; optimization of reaction time and temperature can improve efficiency.

- Purity and homogeneity are critical and typically confirmed by chromatographic and spectroscopic methods.

- The chlorophenyl group enhances π-stacking interactions in biological targets, which is relevant for drug design.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Chlorophenyl)-2-pyrrolidin-1-ylethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may result in the formation of various substituted derivatives.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Research indicates that derivatives of 2-(3-Chlorophenyl)-2-pyrrolidin-1-ylethanamine exhibit anticonvulsant properties. In a study assessing various compounds, some derivatives demonstrated significant protection against seizures in animal models. For instance, specific compounds showed a protective index (PI) that was threefold better than established anticonvulsants like valproic acid (VPA) in the maximal electroshock (MES) test .

Analgesic Effects

In addition to anticonvulsant activity, studies have reported analgesic effects associated with this compound. In tests measuring pain response, certain derivatives reduced the duration of pain-related behaviors significantly, suggesting their potential utility in treating neuropathic pain . The ability to inhibit central sensitization of pain further supports their therapeutic relevance.

Synthesis and Chemical Properties

The synthesis of this compound involves several steps:

- Starting Materials : The synthesis begins with the appropriate chlorophenyl and pyrrolidine derivatives.

- Reactions : The key reactions include cyclocondensation and coupling reactions with various arylpiperazines under controlled conditions.

- Yields : The overall yield for these reactions typically ranges between 22% and 45%, with purity confirmed through techniques like HPLC and NMR spectroscopy .

Study on Anticonvulsant Activity

A comprehensive study evaluated the anticonvulsant activity of several derivatives derived from this compound. The findings highlighted that while some compounds exhibited weak activity in the MES test, others provided significant protection against seizures, indicating a promising avenue for further development in epilepsy treatment .

| Compound | MES Test Protection (%) | Neurotoxicity (Rotarod Test) |

|---|---|---|

| Compound A | 100% | Negligible |

| Compound B | 75% | Low |

| Compound C | 50% | Negligible |

Analgesic Study

Another significant case study explored the analgesic properties of this compound in a formalin-induced pain model. The results indicated that certain doses led to a substantial decrease in pain response duration, suggesting efficacy as an analgesic agent .

| Dose (mg/kg) | Pain Response Duration (s) | % Reduction |

|---|---|---|

| 30 | 153.3 | 33% |

| 60 | 135.0 | 41% |

| 90 | 142.4 | 38% |

Mecanismo De Acción

The mechanism of action of 2-(3-Chlorophenyl)-2-pyrrolidin-1-ylethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied.

Comparación Con Compuestos Similares

Key Structural Analogs and Their Properties

Structural and Functional Differences

Substitution Position :

- The meta (3-chlorophenyl) substitution in the primary compound contrasts with the para (4-chlorophenyl) isomer in 2-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine . Positional isomerism can significantly alter electronic properties and biological activity, as para-substituted analogs often exhibit distinct receptor-binding profiles compared to meta derivatives.

Amine Group Variations: The pyrrolidine ring in the primary compound enhances lipophilicity and may improve blood-brain barrier penetration compared to simpler amines like cyclobutanemethanamine .

Heterocyclic Modifications :

Actividad Biológica

2-(3-Chlorophenyl)-2-pyrrolidin-1-ylethanamine, commonly referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active agents and has been investigated for its effects on multiple biological systems.

Biological Activity Overview

Research has demonstrated that this compound exhibits a variety of biological activities, including:

- Antimicrobial Activity : Studies indicate that the compound shows significant antimicrobial properties against various pathogens, including bacteria and fungi.

- Neuropharmacological Effects : The compound has been explored for its potential effects on neurotransmitter systems, particularly in relation to dopaminergic and serotonergic pathways.

- Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.

Antimicrobial Activity

A study conducted by Umesha et al. (2009) evaluated the antimicrobial activity of several pyrrolidine derivatives, including this compound. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound has a moderate to strong inhibitory effect against these microorganisms .

Neuropharmacological Effects

Recent investigations into the neuropharmacological effects of pyrrolidine derivatives have shown that compounds similar to this compound can modulate neurotransmitter release. For instance, a study indicated that such compounds could enhance dopamine release in vitro, which may have implications for treating neurodegenerative diseases .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound was assessed through in vivo models. A significant reduction in inflammation markers was observed when tested in murine models of induced inflammation. The results are summarized below:

| Inflammatory Marker | Control Group | Treatment Group |

|---|---|---|

| TNF-alpha (pg/mL) | 150 ± 20 | 75 ± 10 |

| IL-6 (pg/mL) | 120 ± 15 | 60 ± 8 |

These data indicate a promising anti-inflammatory effect, suggesting the compound could be further explored for therapeutic applications .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of pyrrolidine derivatives in clinical settings:

-

Case Study on Antimicrobial Efficacy :

- A clinical trial involving patients with bacterial infections showed that treatment with a pyrrolidine derivative resulted in a significant decrease in infection rates compared to standard antibiotic therapy.

-

Neuropharmacological Investigation :

- A double-blind study assessed the impact of a pyrrolidine-based drug on patients with Parkinson's disease. Results indicated improved motor function and reduced symptoms over a six-month period.

-

Anti-inflammatory Treatment :

- In a randomized controlled trial for rheumatoid arthritis, patients receiving treatment with the compound reported reduced joint pain and swelling compared to those receiving placebo.

Q & A

Basic: What synthetic methodologies are reported for 2-(3-Chlorophenyl)-2-pyrrolidin-1-ylethanamine, and how are intermediates characterized?

Answer:

The synthesis typically involves reductive amination between 3-chlorophenylacetone and pyrrolidine, followed by purification via column chromatography. Key intermediates like 3-chlorophenylacetone can be verified using GC-MS (retention time comparison) and ¹H/¹³C NMR (e.g., carbonyl resonance at ~200 ppm). For analogs, nucleophilic substitution of halogenated precursors with pyrrolidine is common .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Answer:

- ¹H NMR : Identifies aromatic protons (δ 7.2–7.4 ppm for 3-chlorophenyl) and pyrrolidine protons (δ 2.5–3.5 ppm).

- FT-IR : Confirms secondary amine (N-H stretch ~3300 cm⁻¹) and aromatic C-Cl (550–650 cm⁻¹).

- HRMS : Validates molecular ion ([M+H]⁺ expected for C₁₂H₁₆ClN₂).

Cross-validation with X-ray crystallography (for crystalline derivatives) resolves stereochemistry ambiguities .

Advanced: How can enantiomeric separation be achieved, and what methods assess chiral purity?

Answer:

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (90:10) mobile phase.

- Circular Dichroism (CD) : Confirms enantiomer-specific optical activity.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer. Validate purity via NMR chiral shift reagents (e.g., Eu(hfc)₃) .

Advanced: What computational strategies predict the compound’s binding affinity to CNS targets?

Answer:

- Molecular Docking (AutoDock Vina) : Screens against serotonin/dopamine receptors (PDB: 6WGT) using optimized force fields.

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR Models : Correlate substituent effects (e.g., Cl position) with bioactivity using datasets from analogs .

Advanced: How to resolve contradictions in reported pharmacological data (e.g., agonist vs. antagonist activity)?

Answer:

- Receptor Subtype Profiling : Use transfected HEK293 cells expressing specific receptor isoforms (e.g., 5-HT₁A vs. 5-HT₂A).

- Functional Assays : Compare cAMP accumulation (for GPCR activity) and calcium flux (for ionotropic effects).

- Statistical Meta-Analysis : Pool data from multiple studies (e.g., pIC₅₀ values) to identify confounding variables like assay conditions .

Advanced: What in vitro models are suitable for studying metabolism and metabolite identification?

Answer:

- Liver Microsomes (Human/Rat) : Incubate with NADPH cofactor; analyze via LC-QTOF-MS (e.g., hydroxylated metabolites at m/z +16).

- CYP450 Inhibition Assays : Use fluorescent probes (e.g., CYP2D6/CYP3A4) to identify metabolic pathways.

- Reactive Metabolite Screening : Trapping with glutathione (GSH) detects electrophilic intermediates .

Advanced: How to optimize bioactivity using structure-activity relationship (SAR) studies?

Answer:

- Analog Synthesis : Vary substituents on the chlorophenyl ring (e.g., 3-Cl vs. 4-Cl) and pyrrolidine N-alkylation.

- Pharmacophore Mapping : Overlay active/inactive analogs in software like Schrödinger’s Phase.

- Free-Wilson Analysis : Quantify contributions of substituents to receptor binding (e.g., 3-Cl enhances σ₁ affinity by ~2-fold) .

Basic: What stability studies are required for long-term storage?

Answer:

- Forced Degradation (ICH Q1A) : Expose to heat (40°C/75% RH), light (ICH Q1B), and acidic/alkaline conditions.

- HPLC-PDA : Monitor degradation products (e.g., dechlorinated byproducts at ~254 nm).

- Karl Fischer Titration : Ensure moisture content <0.5% in lyophilized samples .

Advanced: How to validate crystallographic data for polymorphic forms?

Answer:

- PXRD : Compare experimental patterns (e.g., 2θ = 12.4°, 18.7°) with simulated data from single-crystal structures.

- DSC/TGA : Identify melting points (Tm) and decomposition temperatures (Td) for each polymorph.

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H···Cl contacts) .

Advanced: What strategies mitigate off-target effects in vivo?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.